molecular formula C13H19N3O4 B1384374 tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate CAS No. 1138444-27-5

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Cat. No.: B1384374
CAS No.: 1138444-27-5
M. Wt: 281.31 g/mol
InChI Key: IAGMVZRWLBZLLK-APSNUPSMSA-N
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Description

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate is a complex organic compound that features a tert-butyl group, a hydroxyimino group, and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the hydroxyimino group, and finally the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include tert-butyl chloroformate, hydroxylamine, and methanol. The reaction conditions often involve the use of catalysts such as DMAP (4-dimethylaminopyridine) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxypyridinyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydroxyimino and carbamate groups, such as:

  • tert-Butyl (4-((hydroxyimino)methyl)-2-methoxypyridin-3-yl)methylcarbamate
  • tert-Butyl (4-((hydroxyimino)methyl)-6-methoxypyridin-3-yl)methylcarbamate

Uniqueness

The uniqueness of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, often referred to as M4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, including its effects on neurodegenerative diseases and its antioxidant properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyridine Ring : This is often initiated using starting materials that contain the necessary functional groups.
  • Introduction of Hydroxyimino Group : Hydroxylamine is commonly used for this purpose.
  • Attachment of tert-butyl Carbamate : This step involves using reagents like tert-butyl chloroformate under controlled conditions.

Common reagents include DMAP (4-dimethylaminopyridine) as a catalyst and solvents such as dichloromethane. The synthetic routes highlight the compound's versatility for use in various applications in organic synthesis and medicinal chemistry .

Neuroprotective Effects

Research indicates that M4 acts as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease. In vitro studies have shown that M4 can protect astrocyte cells from Aβ-induced death by reducing inflammatory markers such as TNF-α and free radicals .

In Vivo Studies : In animal models, M4 demonstrated moderate protective effects against cognitive decline induced by scopolamine, although it did not show significant efficacy compared to established treatments like galantamine .

Antioxidant Activity

M4 exhibits pronounced antioxidant properties. In assays such as DPPH and FRAP, it has been shown to effectively scavenge free radicals and reduce oxidative stress in cell cultures. This suggests potential applications in treating conditions associated with oxidative damage .

Antimicrobial Activity

Preliminary studies indicate that M4 may possess selective antibacterial properties against certain Gram-positive bacteria. The specific structural features of the compound contribute to its activity against strains like Enterococcus faecalis .

Comparative Analysis with Similar Compounds

To understand the unique properties of M4, it is beneficial to compare it with similar compounds:

Compound NameStructureUnique Features
tert-butyl 5-amino-4-(2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamateC15H22N4O3Used in targeted cancer therapy
tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamateC16H23N3O4SImportant in enantioselective synthesis
3,5-Di-tert-butylphenyl N-methylcarbamateC15H23N2O2Studied for metabolic pathways in insects

M4 stands out due to its specific pyridine-based structure combined with hydroxyimino functionality, enhancing its biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGMVZRWLBZLLK-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N\O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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